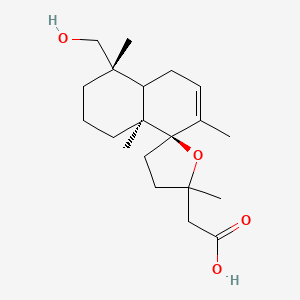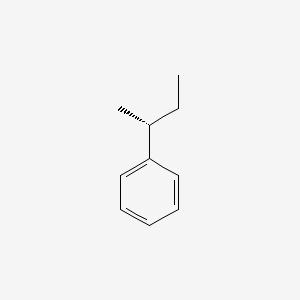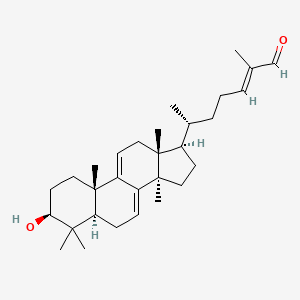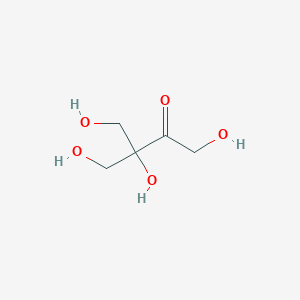
2-Butanone, 1,3,4-trihydroxy-3-(hydroxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apulose is a carbohydrate.
Applications De Recherche Scientifique
Biofuel and Biochemical Production
- 2-Butanone and its derivatives, such as 2-butanol, have potential uses as biofuels and biocommodity chemicals. Research by Ghiaci, Norbeck, and Larsson (2014) demonstrated the use of a TEV-protease based expression system in Saccharomyces cerevisiae for the production of 2-butanol from butanone (Ghiaci, Norbeck, & Larsson, 2014).
Green Chemical Production
- Zhang, Yu, Ji, and Huang (2012) highlighted an alternative green method to produce butanone through the dehydration of bio-based 2,3-butanediol, using HZSM-5 zeolites modified with boric acid (Zhang, Yu, Ji, & Huang, 2012).
Crystal Structure and Chemical Synthesis
- A study by Gümüş et al. (2022) focused on the synthesis and crystal structure analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, a compound derived from 4-hydroxy-3-methyl-2-butanone (Gümüş et al., 2022).
Catalytic and Chemical Transformations
- Matsumura, Kawamori, and Yoshikawa (1991) explored the oxidation of sec-hydroxyl groups of polyols to carbonyl derivatives using methanol yeast, transforming 1,2,4-butanetriol into 1,4-dihydroxy-2-butanone (Matsumura, Kawamori, & Yoshikawa, 1991).
Biotechnological Applications
- Chen et al. (2015) engineered Klebsiella pneumoniae to produce 2-butanone from glucose by extending its native 2,3-butanediol synthesis pathway (Chen et al., 2015).
Supercritical Synthesis and Reactivity Studies
- Chen, Yao, Yin, and Yuan (2022) investigated the noncatalytic synthesis of 4-hydroxy-2-butanone in a supercritical state, focusing on the side reactions involving formaldehyde (Chen, Yao, Yin, & Yuan, 2022).
Propriétés
Numéro CAS |
92605-75-9 |
|---|---|
Nom du produit |
2-Butanone, 1,3,4-trihydroxy-3-(hydroxymethyl)- |
Formule moléculaire |
C5H10O5 |
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
1,3,4-trihydroxy-3-(hydroxymethyl)butan-2-one |
InChI |
InChI=1S/C5H10O5/c6-1-4(9)5(10,2-7)3-8/h6-8,10H,1-3H2 |
Clé InChI |
KNWXMEXZFWGIPP-UHFFFAOYSA-N |
SMILES |
C(C(=O)C(CO)(CO)O)O |
SMILES canonique |
C(C(=O)C(CO)(CO)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



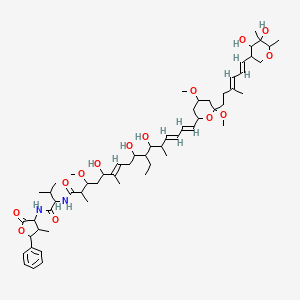
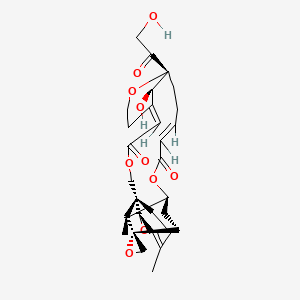
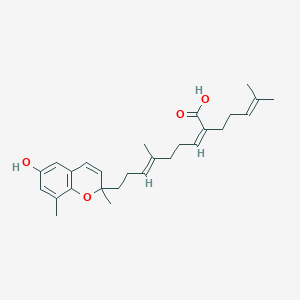
![(E)-3-[(1S,2R,3S,4R)-2,3-bis[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-(piperidine-1-carbonyl)cyclobutyl]-1-piperidin-1-ylprop-2-en-1-one](/img/structure/B1251015.png)
![(3S)-5-chlorospiro[2,4-dihydro-1H-naphthalene-3,4'-5H-1,3-oxazole]-2'-amine](/img/structure/B1251016.png)
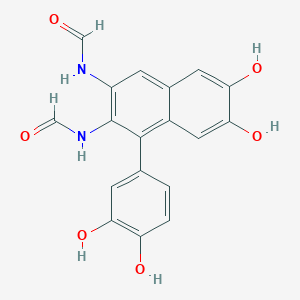
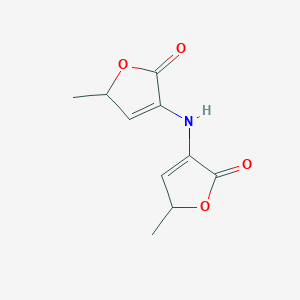
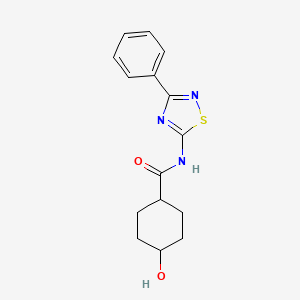
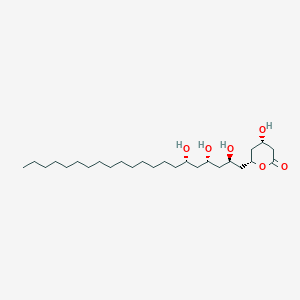
![methyl (1S,2R,10R,13S,15R)-15-hydroxy-2,6,6,10,13,15-hexamethyl-17-methylidene-7,14,16-trioxotetracyclo[11.3.1.02,11.05,10]heptadecane-1-carboxylate](/img/structure/B1251025.png)
